molecular formula C8H8N2O6 B1395600 Ethyl 4,6-dihydroxy-5-nitronicotinate CAS No. 6317-97-1

Ethyl 4,6-dihydroxy-5-nitronicotinate

Cat. No.: B1395600
CAS No.: 6317-97-1
M. Wt: 228.16 g/mol
InChI Key: JBTWWCUXSHUDEJ-UHFFFAOYSA-N
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Description

Ethyl 4,6-dihydroxy-5-nitronicotinate is a chemical compound with the molecular formula C8H8N2O6 It is known for its unique structure, which includes a pyridine ring substituted with hydroxyl and nitro groups, as well as an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dihydroxy-5-nitronicotinate typically involves the nitration of ethyl 4,6-dihydroxynicotinate. The process begins with the preparation of ethyl 4,6-dihydroxynicotinate, which is then subjected to nitration using fuming nitric acid in the presence of concentrated sulfuric acid at low temperatures (below 0°C) to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dihydroxy-5-nitronicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.

Major Products

    Oxidation: Formation of ethyl 4,6-dioxo-5-nitronicotinate.

    Reduction: Formation of ethyl 4,6-dihydroxy-5-aminonicotinate.

    Substitution: Formation of ethyl 4,6-dichloro-5-nitronicotinate.

Scientific Research Applications

Ethyl 4,6-dihydroxy-5-nitronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,6-dihydroxy-5-nitronicotinate largely depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s interaction with enzymes and receptors. The ethyl ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Ethyl 4,6-dihydroxy-5-nitronicotinate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-2-16-8(13)4-3-9-7(12)5(6(4)11)10(14)15/h3H,2H2,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTWWCUXSHUDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715922
Record name Ethyl 4-hydroxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6317-97-1
Record name 6317-97-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-hydroxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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